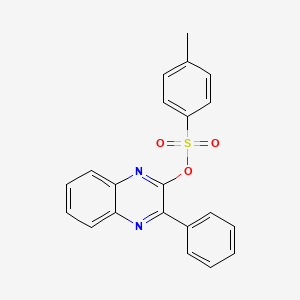
3-Phenylquinoxalin-2-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves the reaction of toluene-4-sulfonic acid with 3-phenyl-quinoxalin-2-yl ester. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves using a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions are optimized using a three-factor, three-level Box-Behnken design to achieve high yield and purity .
Analyse Chemischer Reaktionen
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological membranes and their functions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent labeling reagent, allowing for the detection and quantification of various biological molecules. It interacts with fatty acids and other biomolecules, facilitating their analysis through high-performance liquid chromatography with fluorescence detection .
Vergleich Mit ähnlichen Verbindungen
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER can be compared with other similar compounds, such as:
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: This compound is used as a fluorescent labeling reagent for fatty acids.
Para toluenesulfonic acid-catalyzed compounds: These compounds are synthesized using a one-pot, multicomponent reaction approach and have various medicinal and pharmacological properties.
The uniqueness of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER lies in its specific structure and its applications in early discovery research .
Eigenschaften
Molekularformel |
C21H16N2O3S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(3-phenylquinoxalin-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O3S/c1-15-11-13-17(14-12-15)27(24,25)26-21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3 |
InChI-Schlüssel |
FVHHOILYXHUVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

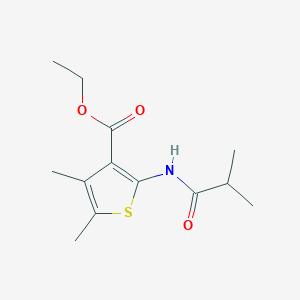


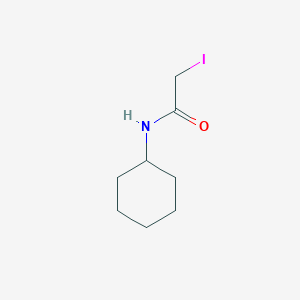
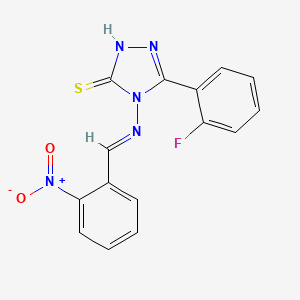

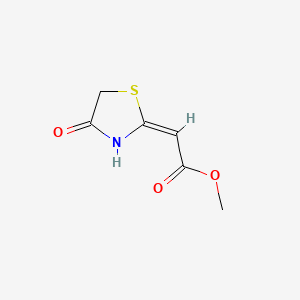
![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)
